molecular formula C9H11ClN4 B13526436 1-methyl-4-phenyl-1H-1,2,3-triazol-5-aminehydrochloride

1-methyl-4-phenyl-1H-1,2,3-triazol-5-aminehydrochloride

Cat. No.: B13526436
M. Wt: 210.66 g/mol
InChI Key: WKRJSYZAPDIZTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-phenyl-1H-1,2,3-triazol-5-aminehydrochloride is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The triazole ring is known for its stability and ability to participate in various chemical reactions, making it a versatile building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-4-phenyl-1H-1,2,3-triazol-5-aminehydrochloride can be synthesized through a series of chemical reactions. One common method involves the use of click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction is typically carried out in the presence of a copper catalyst and a suitable solvent such as water or an organic solvent .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-phenyl-1H-1,2,3-triazol-5-aminehydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of triazole N-oxides, while substitution reactions can produce a variety of substituted triazoles with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-methyl-4-phenyl-1H-1,2,3-triazol-5-aminehydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, inhibiting their activity and leading to various physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells . The exact molecular targets and pathways involved can vary depending on the specific application and context .

Properties

Molecular Formula

C9H11ClN4

Molecular Weight

210.66 g/mol

IUPAC Name

3-methyl-5-phenyltriazol-4-amine;hydrochloride

InChI

InChI=1S/C9H10N4.ClH/c1-13-9(10)8(11-12-13)7-5-3-2-4-6-7;/h2-6H,10H2,1H3;1H

InChI Key

WKRJSYZAPDIZTP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=N1)C2=CC=CC=C2)N.Cl

Origin of Product

United States

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